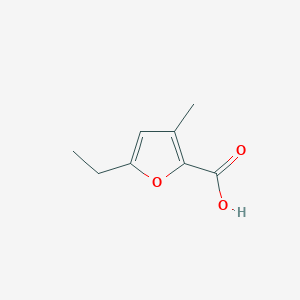

5-Ethyl-3-methylfuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

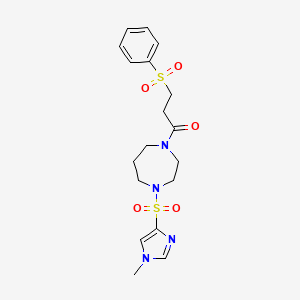

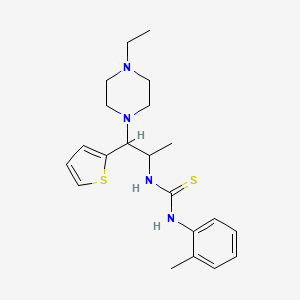

5-Ethyl-3-methylfuran-2-carboxylic acid is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 . It is used for research purposes .

Synthesis Analysis

The synthesis of furan compounds like this compound can be achieved through various methods. One such method involves the use of deep eutectic solvents in a biphasic pretreatment system . Another approach involves the use of furan platform chemicals (FPCs) derived from biomass .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains ethyl and methyl groups attached to the furan ring .Chemical Reactions Analysis

Furan compounds, including this compound, can undergo various chemical reactions. For instance, they can be used in palladium-catalyzed cross-coupling reactions with heteroaryl carboxylic acids and aryl bromides, leading to arylated heterocycles .Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Aplicaciones Científicas De Investigación

Synthetic Chemistry and Catalysis

- The synthesis of furanic compounds involves innovative methodologies, including enzymatic resolution and computational studies for absolute configuration determination, offering insights into asymmetric synthesis and chiral chemistry (Coriani et al., 2009).

- Microwave irradiation has been applied to enhance the reactions of furan derivatives, demonstrating its utility in speeding up organic synthesis and improving yield (Rábarová et al., 2004).

Material Science and Polymer Chemistry

- Furan derivatives are pivotal in the development of biobased polymers, such as poly(ethylene 2,5-furandicarboxylate) (PEF), offering a sustainable alternative to petroleum-based materials (Yuan et al., 2019).

- The electrochemical reduction of furan derivatives to produce biobased platform molecules like 5-methylfuran-2-carboxylate expands the utility of biomass-derived chemicals in green chemistry applications (Ling et al., 2022).

Green Chemistry and Sustainable Technologies

- Catalytic methods, including chemocatalysis and biocatalysis, for the synthesis of furandicarboxylic acid (FDCA) highlight the role of furan derivatives in sustainable chemistry, providing environmentally friendly pathways for the production of valuable chemicals from renewable resources (Yuan et al., 2019).

- The conversion of biomass-derived furans into value-added chemicals, such as FDCA, through catalytic processes demonstrates the potential of furan derivatives in the bioeconomy, enabling the transition towards more sustainable chemical production (Chernyshev et al., 2017).

Biocatalysis and Enzymatic Reactions

- The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) illustrates the innovative use of biocatalysts in achieving high yields of biobased chemicals at mild conditions, marking a significant advancement in the field of green chemistry (Dijkman et al., 2014).

Direcciones Futuras

The future of furan compounds like 5-Ethyl-3-methylfuran-2-carboxylic acid lies in their potential applications in various fields. They can be synthesized from biomass, making them a sustainable alternative to traditional petroleum-based compounds . They can also serve as precursors for the synthesis of a wide range of other compounds .

Mecanismo De Acción

Target of Action

Furan derivatives have been known to interact with various biological targets . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.

Mode of Action

It’s known that carboxylic acid derivatives can undergo nucleophilic substitution reactions . In such reactions, the carboxylic acid group (COOH) of the compound can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by nucleophiles .

Biochemical Pathways

Furan derivatives have been associated with a wide range of applications in various industries, including textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and the automotive industries . This suggests that the compound could potentially interact with a variety of biochemical pathways.

Result of Action

Furan derivatives have been associated with a variety of biological activities, suggesting that this compound could potentially exert diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

5-ethyl-3-methylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-6-4-5(2)7(11-6)8(9)10/h4H,3H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAILRQZRMFAYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(O1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2898025.png)

![N-(4-ethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2898031.png)

![1-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2898033.png)

![3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2898041.png)

![4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine](/img/structure/B2898042.png)

![1,7-dimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2898048.png)